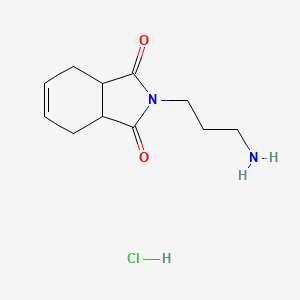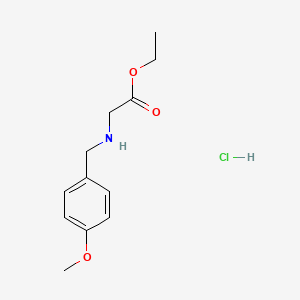
盐酸1-(4-乙基苯基)-3,3-二甲基丁-1-胺
描述
科学研究应用
化学合成和环境应用
化学合成领域的研究通常探索高效且环保地生产复杂分子的新方法。一项研究重点介绍了从 4-氯-2,2-二甲基丁醛一步合成 3,3-二甲基吡咯烷-2-腈,展示了一种简便且对环境无害的方法,该方法有可能用于合成类似于盐酸 1-(4-乙基苯基)-3,3-二甲基丁-1-胺的化合物 (德霍格、范德里舍和金佩,2009)。这种方法强调了在研究中开发可持续化学工艺的重要性。
分析化学和检测方法
在分析化学领域,开发用于检测胺类的灵敏且选择性方法至关重要。一种利用 1-乙基-3-(3-二甲氨基丙基)-碳二亚胺盐酸盐 (EDC-HCI) 衍生化进行荧光检测胺类的方法展示了一种可以应用与盐酸 1-(4-乙基苯基)-3,3-二甲基丁-1-胺类似化学性质的应用 (尤等人,2006)。此类方法对于环境监测和药物分析至关重要。
药物设计和制药应用
合成和评估用于制药应用的新化合物代表了一个重要的研究领域。一项研究报告了从氨基-Z-芪合成抗肿瘤剂及其生物学评价,证明了结构相关化合物在癌症治疗中的潜力 (佩蒂特等人,2003)。这项研究强调了对新治疗剂的持续探索以及化学合成在药物发现中的关键作用。
材料科学和聚合物化学
在材料科学中,合成具有特定功能的聚合物对于开发具有定制化特性的新材料至关重要。基于天然产物合成组合库的研究说明了有机合成在创建具有材料科学潜在应用的化合物方面的多功能性 (戴维斯、皮埃伦斯和帕森斯,2007)。此类研究突出了有机化学和材料科学在寻求创新材料方面的交叉。
作用机制
Target of Action
Eperisone hydrochloride is an antispasmodic drug . It primarily targets skeletal muscles and vascular smooth muscles .
Mode of Action
Eperisone functions through voltage-gated channel blockade . It is effective in relaxing skeletal muscles and vascular smooth muscles .
Pharmacokinetics
Eperisone is rapidly absorbed after oral administration with a maximum concentration time (Tmax) of 1.6 hours . It also undergoes rapid elimination from the body with a biological half-life of 1.87 hours .
Result of Action
The action of Eperisone leads to the relaxation of both skeletal muscles and vascular smooth muscles, reduction of myotonia, improvement of circulation, and suppression of the pain reflex .
属性
IUPAC Name |
1-(4-ethylphenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-11-6-8-12(9-7-11)13(15)10-14(2,3)4;/h6-9,13H,5,10,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAAZBVORFCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1471437.png)

